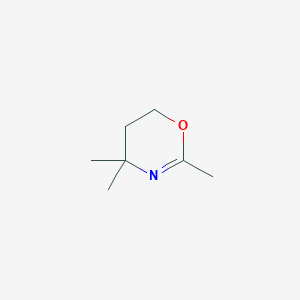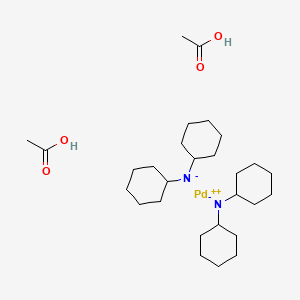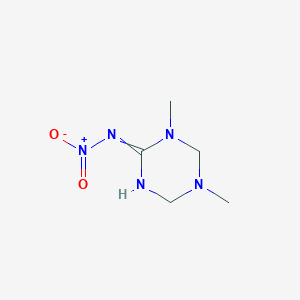
Methyl7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8F3NO5S and a molecular weight of 335.26 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethylsulfonyloxy group attached to an isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate typically involves the introduction of the trifluoromethylsulfonyloxy group to the isoquinoline ring. One common method involves the reaction of isoquinoline derivatives with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems could also be explored to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the isoquinoline ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyloxy group can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trifluoromethyl)isoquinoline: This compound has a similar trifluoromethyl group but lacks the sulfonyloxy group, resulting in different reactivity and applications.
4-(Trifluoromethyl)isoquinoline: Another similar compound with the trifluoromethyl group positioned differently on the isoquinoline ring.
Uniqueness
Methyl 7-(((trifluoromethyl)sulfonyl)oxy)isoquinoline-3-carboxylate is unique due to the presence of both the trifluoromethyl and sulfonyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and applications .
Propriétés
Formule moléculaire |
C12H8F3NO5S |
|---|---|
Poids moléculaire |
335.26 g/mol |
Nom IUPAC |
methyl 7-(trifluoromethylsulfonyloxy)isoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO5S/c1-20-11(17)10-5-7-2-3-9(4-8(7)6-16-10)21-22(18,19)12(13,14)15/h2-6H,1H3 |
Clé InChI |
OLILEBJOJUKXAM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C2C=C(C=CC2=C1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Aminophenyl)-7-iodothieno[3,2-c]pyridin-4-amine](/img/structure/B8744998.png)

![4-[2-(2-Chlorophenyl)ethyl]pyridine](/img/structure/B8745007.png)






![5-chloro-3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B8745060.png)



